N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-29-17-5-3-2-4-15(17)12-23-19(26)20(27)24-13-18-25(10-11-30-18)21(28)14-6-8-16(22)9-7-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQXEWFSJQEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. The oxazolidinone can be synthesized by reacting an appropriate amino alcohol with a chlorobenzoyl chloride under basic conditions. This intermediate is then coupled with an oxalamide derivative, which is prepared by reacting oxalyl chloride with a methoxybenzylamine in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the chlorobenzoyl group can produce 4-chlorobenzyl alcohol.
Scientific Research Applications
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with biological macromolecules, while the chlorobenzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substituent Effects
The table below compares the target compound with key analogs in terms of substituents, molecular weight, and applications:
Key Observations:
Substituent Diversity :
- The target compound’s oxazolidine ring distinguishes it from most analogs, which feature simpler aryl or alkyl groups (e.g., compound 14’s thiazole-pyrrolidine system or S336’s pyridinylethyl group). The oxazolidine may improve metabolic stability compared to flexible chains .
- The 2-methoxybenzyl group is structurally similar to compound 17’s 2-methoxyphenyl, but the benzyl linker may offer greater conformational flexibility for target binding .
Adamantyl-containing analogs (e.g., compound 10) exhibit high molecular weights (>400 Da) and may face solubility challenges, whereas the target’s benzyl groups could balance lipophilicity and solubility .
Biological Activity
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C21H22ClN3O4
- Molecular Weight : 415.9 g/mol
- CAS Number : 874804-98-5
The compound's structure features a 4-chlorobenzoyl group and an oxazolidinone ring , which are critical for its biological activity. The oxazolidinone structure is known for its efficacy against various bacterial strains, including resistant ones, making it a subject of interest in antibiotic development.
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The chlorobenzoyl group can engage in hydrophobic interactions with target enzymes or receptors.
These interactions are believed to modulate enzymatic activity or receptor function, contributing to the compound's biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The oxazolidinone derivatives have been shown to be effective against various bacterial strains, including those resistant to traditional antibiotics. This suggests potential applications in treating infections caused by multi-drug resistant organisms.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For instance:
- Antibacterial Efficacy : In vitro studies demonstrated that oxazolidinone derivatives possess notable antibacterial properties against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence the potency and spectrum of activity against different pathogens. For example, variations in the substituents on the oxazolidinone ring can enhance or diminish antibacterial effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other oxazolidinones is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | 4-Methylbenzyl group | Moderate antibacterial |
| Compound B | 4-Fluorobenzoyl group | High antibacterial against MRSA |
| N1... | 4-Chlorobenzoyl group | Potentially high due to hydrophobic interactions |
Synthesis and Industrial Production
The synthesis of this compound typically involves multiple steps, starting with the preparation of an oxazolidinone intermediate through reactions involving amino alcohols and chlorobenzoyl chlorides. Following this, coupling with an oxalamide derivative occurs, which is synthesized from oxalyl chloride and methoxybenzylamine under basic conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling oxalyl chloride derivatives with substituted amines. For example, oxazolidine intermediates are prepared via nucleophilic substitution (e.g., using 4-chlorobenzoyl chloride), followed by amidation with 2-methoxybenzylamine. Key factors include:
- Temperature : Reactions often proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation .
- Catalysts : Triethylamine or DMAP is used to deprotonate amines and activate carbonyl groups .
- Yield Optimization : Chromatographic purification (silica gel, ethyl acetate/hexane gradients) resolves by-products like unreacted oxazolidines .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the presence of methoxybenzyl (δ 3.8–4.0 ppm for OCH₃), oxazolidine (δ 4.5–5.5 ppm for N-CH₂), and aromatic protons (δ 7.0–8.0 ppm for chlorobenzoyl) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- HRMS : Exact mass matching (e.g., calculated m/z 487.12 for C₂₁H₂₀ClN₃O₅) ensures purity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for oxalamide derivatives, such as inconsistent enzyme inhibition results?
- Root Cause Analysis :
- Assay Variability : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter compound solubility or target binding .
- Metabolic Stability : Oxazolidine rings may undergo pH-dependent hydrolysis, generating inactive metabolites in cell-based assays .
- Mitigation :
- Use standardized protocols (e.g., Tris-HCl buffer at pH 7.4) and confirm compound stability via LC-MS before assays .
- Compare IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. calorimetry) to identify artifacts .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- In Silico Approaches :
- Docking Studies (AutoDock Vina) : Predict binding modes to targets (e.g., cytochrome P450 isoforms) to reduce off-target effects .
- ADME Prediction (SwissADME) : LogP values >3 indicate poor aqueous solubility; introduce polar groups (e.g., -OH, -SO₂NH₂) to improve bioavailability .
- Validation : Correlate computed LogD (e.g., 2.8) with experimental shake-flask partitioning data .
Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Considerations :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetric synthesis fails .
- Catalyst Optimization : Transition from stoichiometric reagents (e.g., Et₃N) to catalytic systems (e.g., Cu(I)-bisoxazoline complexes) for greener synthesis .
- Process Analytics : Monitor reaction progress via inline FTIR to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
